molecular formula C18H17FN2O B13414732 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine CAS No. 75017-27-5

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine

Katalognummer: B13414732
CAS-Nummer: 75017-27-5
Molekulargewicht: 296.3 g/mol
InChI-Schlüssel: UVNIHPSOPPMBDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a substituted benzodiazepine precursor with a fluorinated phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the compound’s anxiolytic, sedative, and muscle relaxant effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,4a,5-Tetrahydro-9-fluoro-7-phenyl-4H-(1,4)oxazino(4,3-a)(1,4)benzodiazepine is unique due to its specific fluorine and phenyl substitutions, which may confer distinct pharmacological properties and potential therapeutic applications compared to other benzodiazepine derivatives.

Eigenschaften

CAS-Nummer

75017-27-5

Molekularformel

C18H17FN2O

Molekulargewicht

296.3 g/mol

IUPAC-Name

9-fluoro-7-phenyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C18H17FN2O/c19-14-6-7-17-16(10-14)18(13-4-2-1-3-5-13)20-11-15-12-22-9-8-21(15)17/h1-7,10,15H,8-9,11-12H2

InChI-Schlüssel

UVNIHPSOPPMBDM-UHFFFAOYSA-N

Kanonische SMILES

C1COCC2N1C3=C(C=C(C=C3)F)C(=NC2)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.